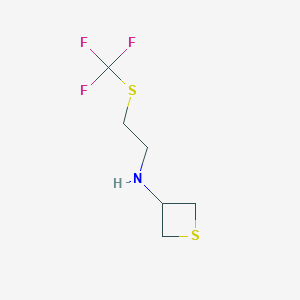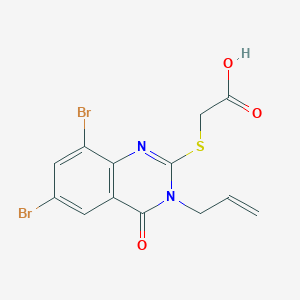
2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a complex organic compound with the molecular formula C13H10Br2N2O3S This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.
Bromination: The quinazolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.
Allylation: The brominated quinazolinone is then allylated using an allylating agent such as allyl bromide in the presence of a base like potassium carbonate.
Thioacetic Acid Introduction: Finally, the allylated product is reacted with thioacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propionic acid
- 2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)butyric acid
Uniqueness
2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the allyl, dibromo, and thioacetic acid groups in the quinazolinone core makes it a versatile compound for various chemical reactions and research applications.
Properties
CAS No. |
886500-94-3 |
|---|---|
Molecular Formula |
C13H10Br2N2O3S |
Molecular Weight |
434.10 g/mol |
IUPAC Name |
2-(6,8-dibromo-4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H10Br2N2O3S/c1-2-3-17-12(20)8-4-7(14)5-9(15)11(8)16-13(17)21-6-10(18)19/h2,4-5H,1,3,6H2,(H,18,19) |
InChI Key |
RTQNSRHEGDUSCQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C(=CC(=C2)Br)Br)N=C1SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13007499.png)
![Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine](/img/structure/B13007506.png)
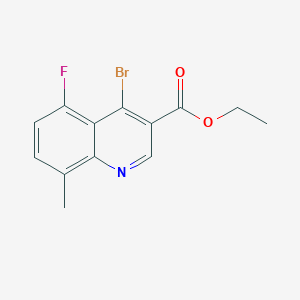
![1-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13007515.png)
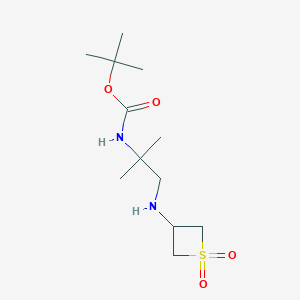
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13007518.png)
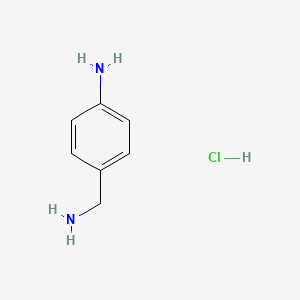
![Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate](/img/structure/B13007533.png)
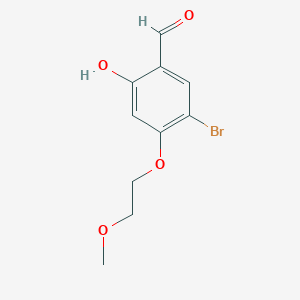

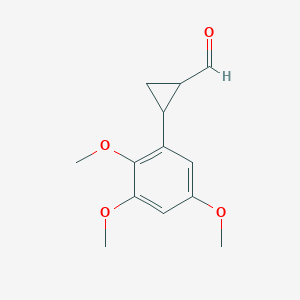
![6-Chloro-1H-benzo[d]imidazol-7-amine](/img/structure/B13007559.png)

